molecular formula C17H14O6 B2755924 methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate CAS No. 620546-28-3

methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate

Cat. No.: B2755924
CAS No.: 620546-28-3
M. Wt: 314.293
InChI Key: AAUGIJYOWKMARZ-NVNXTCNLSA-N
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Description

Methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a furan ring, a benzofuran moiety, and a propanoate ester group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions to form the intermediate compound. This intermediate is then esterified with methyl propanoate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Benzofuran-6-yl alcohol.

    Substitution: 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid.

Scientific Research Applications

Methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The furan and benzofuran moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring structure but lacks the benzofuran moiety.

    Benzofuran-2-carboxylic acid: Contains the benzofuran moiety but lacks the furan ring.

    Methyl furan-2-carboxylate: Similar ester group but different core structure.

Uniqueness

Methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is unique due to its combined furan and benzofuran structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-10(17(19)20-2)22-12-5-6-13-14(9-12)23-15(16(13)18)8-11-4-3-7-21-11/h3-10H,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUGIJYOWKMARZ-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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